molecular formula C9H17ClN2O2 B15146931 (2E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride

(2E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B15146931
M. Wt: 220.69 g/mol
InChI Key: BBIQRJIBVXQRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substituting agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols.

Scientific Research Applications

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other piperazine derivatives. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H

InChI Key

BBIQRJIBVXQRPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC=CC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.